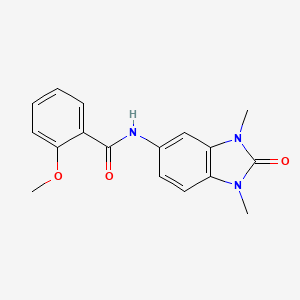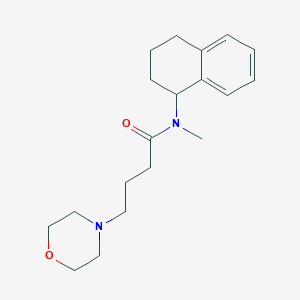![molecular formula C17H24N2O2 B5371449 1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5371449.png)
1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
作用機序
The exact mechanism of action of 1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine is not fully understood. However, it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has also been reported to affect the levels of various cytokines and growth factors, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of 1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine is its versatility in the laboratory. This compound can be easily synthesized using standard laboratory equipment and reagents. It also exhibits a wide range of biological activities, making it a useful tool for studying various physiological and pathological processes.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, the compound may exhibit some degree of toxicity, which may limit its use in certain in vivo experiments.
将来の方向性
There are many potential future directions for research on 1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine. One area of interest is the development of novel therapeutic agents based on this compound. For example, derivatives of this compound may be developed with improved pharmacokinetic and pharmacodynamic properties.
Another area of interest is the elucidation of the compound's mechanism of action. Further studies are needed to determine the exact biochemical and physiological pathways through which this compound exerts its effects.
Conclusion
In conclusion, this compound is a versatile compound with potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its mechanism of action is not fully understood, but it has been shown to exhibit a wide range of biological activities. Further research is needed to fully elucidate its mechanism of action and to develop novel therapeutic agents based on this compound.
合成法
The synthesis of 1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine involves the reaction of 1-allylpiperazine with 3,4-dimethylphenoxyacetyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been reported in the literature and can be carried out using standard laboratory equipment and reagents.
科学的研究の応用
1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. It has also been reported to possess anticonvulsant and analgesic properties.
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-7-18-8-10-19(11-9-18)17(20)13-21-16-6-5-14(2)15(3)12-16/h4-6,12H,1,7-11,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGUPKNLFUUXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5371367.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B5371368.png)
![5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one](/img/structure/B5371370.png)
![3-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}morpholine dihydrochloride](/img/structure/B5371376.png)
![1-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5371382.png)

![1-{[1-({6-[(2-hydroxybutyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5371408.png)

![N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5371415.png)


![5-amino-3-[1-cyano-2-(4-isopropyl-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5371440.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(4-isopropyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5371453.png)
![1'-[(5-fluoropyridin-2-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5371457.png)